An In-depth Technical Guide to Ethyl 4-methoxy-2-nitrobenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 4-methoxy-2-nitrobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methoxy-2-nitrobenzoate is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring an ester, a methoxy group, and a nitro group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a unique electronic environment that influences the reactivity of the aromatic ring and the ester functionality. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and potential applications of Ethyl 4-methoxy-2-nitrobenzoate, with a focus on its relevance to drug discovery and development. While experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust technical resource.
Physicochemical Properties
The physicochemical properties of Ethyl 4-methoxy-2-nitrobenzoate are crucial for its handling, purification, and use in synthetic protocols. The table below summarizes the available and estimated properties for the target compound, along with data for the related precursor, 4-methoxy-2-nitrobenzoic acid, for comparative purposes.
| Property | Value (Ethyl 4-methoxy-2-nitrobenzoate) | Value (4-Methoxy-2-nitrobenzoic Acid) | Source |
| Molecular Formula | C₁₀H₁₁NO₅ | C₈H₇NO₅ | - |
| Molecular Weight | 225.20 g/mol | 197.15 g/mol | - |
| Appearance | Expected to be a crystalline solid | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | Data not available | 198.0 to 202.0 °C | [1] |
| Boiling Point | 348.1 °C at 760 mmHg | Data not available | [2] |
| Density | 1.253 g/cm³ | Data not available | [2] |
| Flash Point | 157.8 °C | Data not available | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and have limited solubility in water. | Data not available | Inferred from[3] |
Synthesis and Purification
The primary route for the synthesis of Ethyl 4-methoxy-2-nitrobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-methoxy-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.[4] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[5][6]
Diagram of Synthesis Workflow
Caption: Fischer Esterification of 4-methoxy-2-nitrobenzoic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on established methods for Fischer esterification.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Ethyl 4-methoxy-2-nitrobenzoate.
Spectral Analysis
While specific experimental spectra for Ethyl 4-methoxy-2-nitrobenzoate are not widely published, its spectral characteristics can be predicted based on the analysis of its structural components and comparison with related molecules.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.
-
Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).
-
Aromatic protons: The substitution pattern on the benzene ring will lead to a complex splitting pattern. We can predict the approximate chemical shifts based on the electronic effects of the substituents. The methoxy group is electron-donating, and the nitro and ester groups are electron-withdrawing. The proton ortho to the methoxy group and meta to the nitro group would be the most shielded, while the proton ortho to the nitro group would be the most deshielded.
-
Methoxy group: A singlet around 3.9-4.0 ppm (3H, -OCH₃).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the ethyl group carbons, and the methoxy carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing substituents.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720-1740 |
| C-O (Ester) | ~1250-1300 |
| N-O (Nitro, asymmetric) | ~1520-1560 |
| N-O (Nitro, symmetric) | ~1345-1385 |
| C-O-C (Aromatic ether) | ~1250 and ~1040 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-3000 |
Predicted Mass Spectrum
In mass spectrometry, Ethyl 4-methoxy-2-nitrobenzoate is expected to show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the nitro group (-NO₂, m/z = 46).
Reactivity and Stability
Ethyl 4-methoxy-2-nitrobenzoate is a stable compound under normal laboratory conditions.[1] However, its functional groups confer specific reactivity that can be exploited in organic synthesis.
-
Hydrolysis of the Ester: The ester group can be hydrolyzed back to the corresponding carboxylic acid (4-methoxy-2-nitrobenzoic acid) under either acidic or basic conditions.[8][9] Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.[10][11]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.[3] A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., with Pd/C and H₂), or metals in acidic media (e.g., Sn/HCl or Fe/HCl).[12][13][14] The resulting ethyl 2-amino-4-methoxybenzoate is a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.
Applications in Drug Development
Aromatic nitro compounds and their derivatives are important intermediates in the pharmaceutical industry.[15] For instance, the reduction of a nitro group to an amine is a common step in the synthesis of active pharmaceutical ingredients (APIs). A closely related compound, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a key intermediate in the production of the anti-cancer drug Erlotinib.[3] This highlights the potential of Ethyl 4-methoxy-2-nitrobenzoate as a precursor for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile starting material for the generation of compound libraries for drug screening.
Safety and Handling
-
Potential Hazards: May cause eye, skin, and respiratory tract irritation.[16] Ingestion and inhalation should be avoided. Some nitroaromatic compounds can be toxic.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet before handling this chemical.
References
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
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Autechem. (n.d.). Exploring Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
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Chegg. (2020). Solved: The hydrolysis of a series of ethyl benzoates. Retrieved from [Link]
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Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Accounts of Chemical Research, 42(8), 1164-1174. [Link]
- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
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University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]
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YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
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IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Brainly.in. (2023). The base-catalysed hydrolysis of ethyl m-nitrobenzoate is 63.5 times faster than that of the unsubstituted. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]
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YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Ethyl 4-nitrobenzoate NMR. Retrieved from [Link]
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